
Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-(1-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions
Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyethylpyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound with similar protective group properties.
6-chloro-4-(1-hydroxyethyl)pyridine: The parent compound without the carbamate group.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and hydroxyethyl groups on the pyridine ring, along with the carbamate protective group, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H17ClN2O3 |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
tert-butyl N-[6-chloro-4-(1-hydroxyethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-7,16H,1-4H3,(H,15,17) |
InChI 键 |
FMVKPCYLEHYNQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
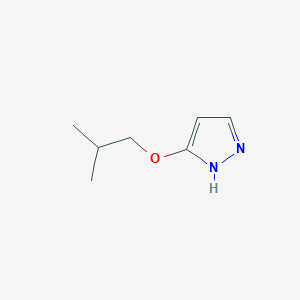
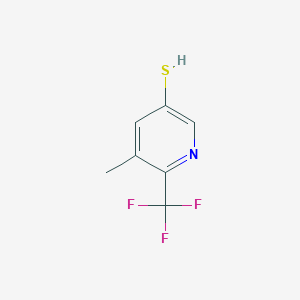
![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
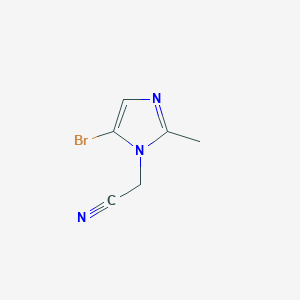
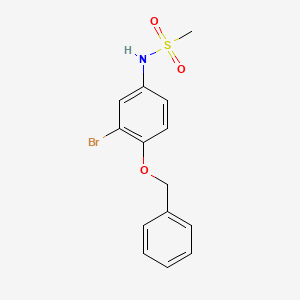


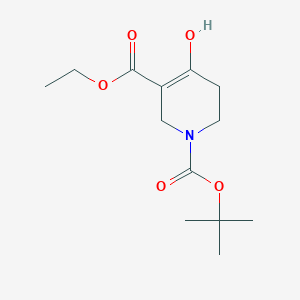

![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)

![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)

